molecular formula C17H17BrFNO2 B2403505 2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide CAS No. 1797694-47-3

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Cat. No.: B2403505
CAS No.: 1797694-47-3
M. Wt: 366.23
InChI Key: NBWUVFVFNKWACD-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is an organic compound with a complex structure that includes bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by a nucleophilic substitution reaction where the 2-(2-fluorophenyl)-2-methoxypropyl group is attached to the benzamide core. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-fluorophenyl)benzamide
  • 2-bromo-N-(4-fluorophenyl)benzamide
  • 2-bromo-N-(2-chlorophenyl)benzamide

Uniqueness

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

2-bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFNO2/c1-17(22-2,13-8-4-6-10-15(13)19)11-20-16(21)12-7-3-5-9-14(12)18/h3-10H,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWUVFVFNKWACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1Br)(C2=CC=CC=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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